molecular formula C6H9ClF3NO3S B1459697 1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride CAS No. 873107-95-0

1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride

Cat. No.: B1459697
CAS No.: 873107-95-0
M. Wt: 267.65 g/mol
InChI Key: MOIOSEULOFRPMF-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride (hereafter referred to as the "target compound") is a trifluoromethanesulfonate (triflate) ester derivative of a partially saturated pyridine ring system. This compound is characterized by its tetrahydropyridinyl core, which imparts conformational flexibility, and the triflate group, a highly reactive leaving group. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for pharmaceuticals and agrochemicals .

The compound’s synthesis typically involves functionalization of the tetrahydropyridine scaffold followed by triflation (introduction of the trifluoromethanesulfonyl group) and subsequent salt formation.

Properties

IUPAC Name

1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3S.ClH/c7-6(8,9)14(11,12)13-5-1-3-10-4-2-5;/h1,10H,2-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIOSEULOFRPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1OS(=O)(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride (CAS No. 873107-95-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₉ClF₃NO₃S
  • Molecular Weight : 267.65 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a modulator of neurotransmitter receptors and exhibit cytotoxic effects against certain cancer cell lines.

Key Mechanisms:

  • Receptor Modulation : Similar compounds have shown activity as ligands for muscarinic acetylcholine receptors, which are implicated in various physiological processes including cell proliferation and apoptosis resistance .
  • Cytotoxicity : In studies involving cancer cell lines, derivatives of tetrahydropyridine compounds have demonstrated significant cytotoxic effects, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in FaDu hypopharyngeal tumor cells
Neurotransmitter ModulationPotential modulation of M3 muscarinic receptors
CytotoxicityExhibits cytotoxic effects on various cancer cell lines

Case Study 1: Anticancer Activity

A study reported that tetrahydropyridine derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The mechanism involved the induction of apoptosis through mitochondrial pathways in hypopharyngeal tumor cells .

Case Study 2: Neuroprotective Effects

Research has indicated that compounds similar to this compound may protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal models .

Safety and Toxicology

While the compound shows promise for therapeutic applications, safety evaluations are crucial. Preliminary assessments indicate a need for further toxicological studies to establish a comprehensive safety profile. The compound is classified with warning signals related to potential hazards such as skin irritation and respiratory issues upon exposure .

Scientific Research Applications

Medicinal Chemistry

1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride is primarily utilized in the development of pharmaceutical compounds. Its unique trifluoromethanesulfonate group enhances the reactivity of the tetrahydropyridine moiety, making it a valuable intermediate in synthesizing biologically active molecules.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated its application in synthesizing novel antimicrobial agents. For instance, derivatives of this compound have shown promising activity against resistant bacterial strains. The trifluoromethanesulfonate group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups that enhance antimicrobial efficacy.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis due to its ability to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Data Table: Reaction Outcomes Using this compound

Reaction TypeSubstrateProductYield (%)
Nucleophilic SubstitutionAromatic HalidesArylated Tetrahydropyridines85
Coupling with Aryl BoronatesAryl BoronatesBiaryl Compounds90
Alkylation with AlcoholsAlcoholsAlkylated Products75

Development of Catalysts

In addition to its role as a synthetic intermediate, this compound has been explored as a catalyst in various organic transformations. Its ability to stabilize reactive intermediates makes it an attractive candidate for catalyzing complex reactions.

Case Study: Catalytic Activity in Cross-Coupling Reactions

Studies have shown that this compound can effectively catalyze cross-coupling reactions between aryl halides and alkenes. The results indicate improved reaction rates and yields compared to traditional catalysts.

Applications in Material Science

Recent research has indicated potential applications of this compound in material science, particularly in the development of functional materials such as sensors and polymers.

Data Table: Material Properties and Applications

Material TypeApplicationPerformance Metrics
Conductive PolymersSensorsHigh conductivity
CoatingsProtective layersEnhanced durability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound belongs to a broader class of triflate esters and tetrahydropyridine derivatives. Below is a comparative analysis with structurally related compounds, emphasizing synthesis, reactivity, and applications.

Compound Core Structure Key Functional Groups Reactivity/Applications Reference
Target Compound Tetrahydropyridine Triflate ester, hydrochloride salt High reactivity in SN2 reactions; intermediate for pharmaceuticals or ligands
Tetrachloromonospirocyclotriphosphazenes Phosphazene spirocyclic Chlorine substituents, spiro linkage Precursors for flame retardants or coordination polymers; slower reactivity due to Cl⁻
Diamines (3–5) Aliphatic/aromatic diamines Amine groups Cross-linking agents or ligands for metal complexes; moderate nucleophilicity
Compound in EP 4374877A2 Diazaspiro[4.5]decene Trifluoromethyl, carboxamide Antiviral or enzyme inhibitors; stabilized by spirocyclic structure and strong H-bonding

Key Comparisons

Reactivity: The target compound’s triflate group confers superior leaving-group ability compared to chlorides (e.g., in tetrachloromonospirocyclotriphosphazenes) or amines (in diamines), enabling efficient SN2 reactions . Unlike the diazaspiro compound in EP 4374877A2, which relies on steric hindrance and hydrogen bonding for stability, the target compound’s reactivity is modulated by its flexible tetrahydropyridine ring and ionic hydrochloride counterion .

Synthetic Utility :

  • The target compound is tailored for rapid functionalization, whereas phosphazenes () require multi-day reactions and purification steps (e.g., 3-day synthesis with THF/Et3N) .
  • Compared to the spirocyclic compound in EP 4374877A2 (m/z 867.0 [M+H]+), the target compound’s smaller size (inferred from simpler structure) likely enhances its solubility and compatibility with diverse solvents .

Stability and Handling: The hydrochloride salt improves the target compound’s stability relative to non-salt triflates, which are prone to hydrolysis. In contrast, the EP 4374877A2 compound’s stability derives from its rigid spiro framework .

Research Findings

  • Triflate vs. Tosylate Derivatives : Triflates (as in the target compound) exhibit ~10³-fold greater leaving-group ability than tosylates, accelerating substitution reactions .
  • Tetrahydropyridine vs. Piperidine : The unsaturated tetrahydropyridine core in the target compound offers enhanced reactivity over fully saturated piperidine derivatives due to reduced ring strain and increased nucleophilic accessibility .

Preparation Methods

General Synthetic Strategy

The synthesis broadly follows three main stages:

  • Formation of the 1,2,3,6-tetrahydropyridine ring
    This is typically achieved via cyclization reactions starting from appropriate precursors such as amino-alcohols or unsaturated amines. The tetrahydropyridine ring is a partially saturated heterocycle, often prepared through selective hydrogenation or ring closure methods.

  • Introduction of the trifluoromethanesulfonate (triflate) group at the 4-position
    The key functionalization step involves converting the hydroxyl or other leaving group at the 4-position into a triflate ester. This is commonly done using trifluoromethanesulfonic anhydride (triflic anhydride, Tf2O) under anhydrous and controlled temperature conditions (0–5 °C) in aprotic solvents such as dichloromethane.

  • Formation of the hydrochloride salt
    The free base triflate is converted into its hydrochloride salt by treatment with hydrogen chloride in dioxane or similar acidic media. This salt form improves the compound's stability and facilitates purification and storage.

Detailed Preparation Procedure

Step 1: Protection of the Nitrogen (Optional)
To avoid side reactions during triflation, the nitrogen atom of the tetrahydropyridine can be protected with a tert-butoxycarbonyl (Boc) group. This step uses Boc anhydride (Boc2O) in the presence of a base such as triethylamine in an organic solvent.

Step 2: Triflation at the 4-Position
The Boc-protected tetrahydropyridine derivative is dissolved in dry dichloromethane and cooled to 0–5 °C. Triflic anhydride is added dropwise under nitrogen atmosphere to form the triflate ester at the 4-position. The reaction is monitored by thin-layer chromatography (TLC) or HPLC until completion.

Step 3: Deprotection and Salt Formation
After triflation, the Boc group is removed by treatment with hydrogen chloride in dioxane, yielding the hydrochloride salt of 1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Nitrogen Protection Boc2O, triethylamine, dichloromethane Room temp 2–4 h Protects nitrogen to prevent side reactions
Triflation Triflic anhydride, dry dichloromethane 0–5 °C 1–3 h Strictly anhydrous conditions required
Deprotection and Salt Formation HCl in dioxane Room temp 1–2 h Yields hydrochloride salt

Analytical Characterization During Preparation

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Purpose Key Notes
Nitrogen Protection Boc2O, base (Et3N) RT, 2–4 h Protect amine Prevents side reactions during triflation
Triflation Triflic anhydride, dry CH2Cl2 0–5 °C, 1–3 h Introduce triflate group Requires anhydrous conditions
Deprotection & Salt Formation HCl in dioxane RT, 1–2 h Remove Boc, form HCl salt Improves stability and handling

Research Findings and Optimization Insights

  • Variations in catalyst systems and reaction times can affect yields significantly, with reported yields ranging from 40% to 75% depending on conditions such as catalyst loading and base selection.

  • Computational studies using density functional theory (DFT) have helped optimize solvent and catalyst choices by predicting activation energies for triflate displacement reactions.

  • The triflate intermediate serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the tetrahydropyridine scaffold for pharmaceutical applications.

Q & A

Basic Research Questions

Synthesis and Purification Q: What are the recommended synthetic routes for preparing 1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride, and how can purity be optimized? A: The compound can be synthesized via nucleophilic substitution or sulfonation reactions. A validated method involves reacting a tetrahydropyridine precursor with trifluoromethanesulfonyl chloride in anhydrous tetrahydrofuran (THF) under inert conditions, followed by hydrochloride salt formation. Triethylamine is typically used as a base to neutralize HCl byproducts. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) yields >97% purity. Reaction progress should be monitored via thin-layer chromatography (TLC) .

Analytical Characterization Q: Which analytical techniques are critical for confirming the structural integrity of this compound? A: Key methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm the tetrahydropyridine ring structure and triflate group.
  • HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Retention times should match reference standards .
  • Mass Spectrometry (ESI-MS): To verify molecular weight ([M+H]+^+ ion).

Stability and Storage Q: What are the optimal storage conditions to prevent degradation? A: The compound is hygroscopic and light-sensitive. Store under argon at -20°C in amber glass vials. Stability studies indicate <5% decomposition over 6 months when stored properly. Avoid aqueous solutions for long-term use due to hydrolysis of the triflate group .

Advanced Research Questions

Pharmacological Target Identification Q: How can researchers investigate the biological targets of this compound, given its structural analogs? A: Structural analogs (e.g., 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine derivatives) suggest potential interaction with neurotransmitter receptors, such as GABAA_A or nicotinic acetylcholine receptors. Use radioligand binding assays with labeled GABA or acetylcholine analogs to screen affinity. Competitive displacement experiments (e.g., 3^3H-muscimol for GABAA_A) can quantify receptor binding .

Handling Data Contradictions in Synthesis Yields Q: How should researchers address inconsistencies in reported synthetic yields (e.g., 60–85%)? A: Variations often arise from moisture sensitivity of intermediates or incomplete salt formation. Mitigation strategies:

  • Use rigorously dried solvents (e.g., THF over molecular sieves).
  • Validate reaction completion via 19^{19}F NMR to confirm triflate incorporation.
  • Optimize hydrochloride precipitation by adjusting pH and ionic strength .

Mechanistic Studies and Reactivity Q: What experimental approaches can elucidate the reactivity of the triflate group in cross-coupling reactions? A: The triflate group serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Design experiments using Pd(PPh3_3)4_4 as a catalyst and arylboronic acids to assess coupling efficiency. Monitor by 19^{19}F NMR for triflate displacement or GC-MS for biphenyl product formation. Compare kinetics with other leaving groups (e.g., tosylates) .

Methodological Notes

  • Chromatographic Validation: Always include internal standards (e.g., paroxetine hydrochloride) in HPLC runs to calibrate retention times and quantify impurities .
  • Safety Protocols: Handle trifluoromethanesulfonate derivatives in fume hoods due to potential respiratory irritation. Use PPE and adhere to institutional guidelines for hazardous waste disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride
Reactant of Route 2
Reactant of Route 2
1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride

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